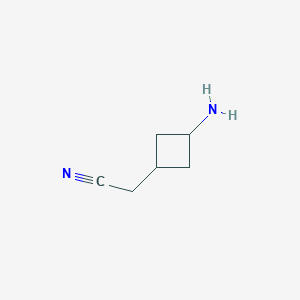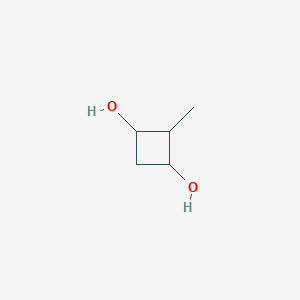
2-methylcyclobutane-1,3-diol,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylcyclobutane-1,3-diol, a mixture of diastereomers, is a chemical compound that has garnered attention in various fields of research and industry due to its unique structural properties and potential biological activity. This compound consists of a cyclobutane ring substituted with a methyl group and two hydroxyl groups at the 1 and 3 positions, resulting in multiple stereoisomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylcyclobutane-1,3-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of 2-methylcyclobutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-methylcyclobutane-1,3-diol may involve more scalable processes, such as catalytic hydrogenation of 2-methylcyclobutanone in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method ensures high yield and purity of the desired diol.
化学反応の分析
Types of Reactions
2-methylcyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclobutane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Formation of 2-methylcyclobutanone or 2-methylcyclobutanecarboxylic acid.
Reduction: Formation of cyclobutane derivatives with fewer hydroxyl groups.
Substitution: Formation of halogenated cyclobutane derivatives.
科学的研究の応用
2-methylcyclobutane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
作用機序
The mechanism of action of 2-methylcyclobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s unique cyclobutane ring structure may enable it to interact with enzymes and receptors in a specific manner, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-methylcyclobutanone: A precursor in the synthesis of 2-methylcyclobutane-1,3-diol.
Cyclobutane-1,3-diol: Lacks the methyl group, resulting in different chemical and biological properties.
2-methylcyclobutanecarboxylic acid: An oxidation product of 2-methylcyclobutane-1,3-diol.
Uniqueness
2-methylcyclobutane-1,3-diol is unique due to its combination of a cyclobutane ring with two hydroxyl groups and a methyl group, resulting in multiple stereoisomers. This structural diversity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C5H10O2 |
|---|---|
分子量 |
102.13 g/mol |
IUPAC名 |
2-methylcyclobutane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-3-4(6)2-5(3)7/h3-7H,2H2,1H3 |
InChIキー |
WURCECLRQBMYHM-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)
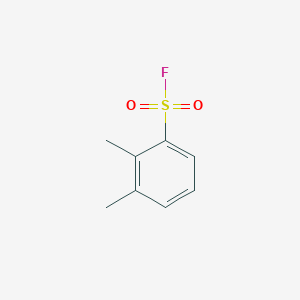
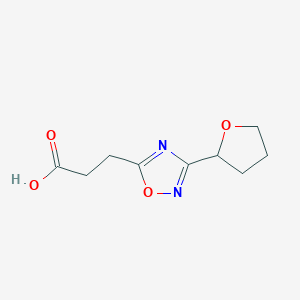
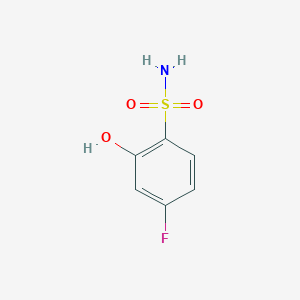
![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)
![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)

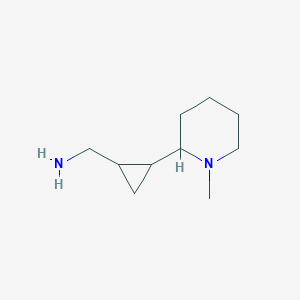
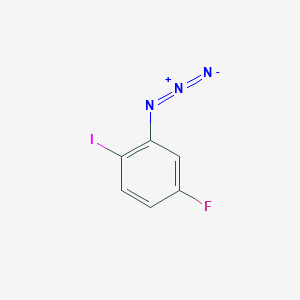
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
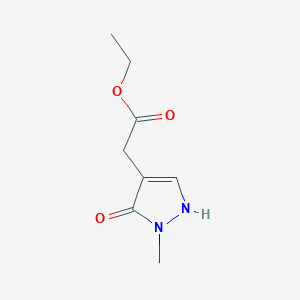
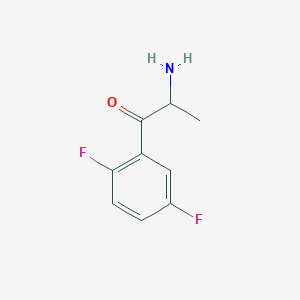
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
